
Bax Channel Blocker
Übersicht
Beschreibung
Bax Channel Blocker: is a compound known for its ability to inhibit Bax-mediated mitochondrial cytochrome c release. This compound is particularly significant in the study of apoptosis, as it prevents the release of cytochrome c, which is a crucial step in the apoptotic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bax Channel Blocker is synthesized as a 3,6-dibromocarbazole derivative. The synthesis involves the reaction of 3,6-dibromocarbazole with piperazine and 2-propanol under specific conditions . The reaction typically requires a controlled environment to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route mentioned above. The process includes the use of large-scale reactors and precise control of reaction conditions to maintain product quality and yield. The compound is then purified and formulated for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Bax Channel Blocker undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
Neuroprotection
Bax channel blockers have been investigated for their protective effects against neuronal death in models of global brain ischemia. In vitro studies demonstrated that these inhibitors could significantly reduce cytochrome c release and protect neurons from apoptotic death under ischemic conditions .
Case Study : In a model of global brain ischemia, administration of Bax channel blockers resulted in decreased neuronal apoptosis and improved survival rates compared to control groups. The observed protective effects correlated with reduced cytochrome c levels in the infarcted area .
Cancer Therapy
The role of BAX in cancer cell apoptosis has led to interest in Bax channel blockers as potential therapeutic agents. By inhibiting BAX activity, these compounds may enhance the efficacy of chemotherapeutic agents by preventing tumor cell death during treatment.
Case Study : In a study involving cancer cell lines, treatment with Bax channel blockers resulted in enhanced survival rates and reduced apoptosis when combined with conventional chemotherapy drugs. This suggests that targeting BAX could be a strategy to improve cancer treatment outcomes .
Cellular Stress Responses
Research has highlighted the role of Bax channel blockers in modulating cellular responses to stress. For instance, they have been shown to mitigate cell death induced by endoplasmic reticulum stress by regulating calcium homeostasis within mitochondria .
Case Study : In experiments involving endoplasmic reticulum stressors, cells treated with Bax channel blockers exhibited significantly higher viability compared to untreated controls. This effect was attributed to decreased mitochondrial calcium uptake and subsequent prevention of permeability transition pore opening .
Comparative Data Table
Wirkmechanismus
The mechanism of action of Bax Channel Blocker involves the direct inhibition of Bax protein’s ability to integrate into mitochondrial membranes and form channels. This blockade prevents the release of cytochrome c from the mitochondria, thereby inhibiting the apoptotic pathway . The compound binds to the Bax protein at an allosteric site, preventing its activation and subsequent channel formation .
Vergleich Mit ähnlichen Verbindungen
Bcl-2 Inhibitors: Compounds that inhibit the anti-apoptotic protein Bcl-2, which is a counterpart to Bax.
Bid Inhibitors: Compounds that inhibit Bid, a pro-apoptotic protein that interacts with Bax to promote apoptosis.
Uniqueness: Bax Channel Blocker is unique in its specific inhibition of Bax-mediated cytochrome c release. Unlike Bcl-2 inhibitors, which target anti-apoptotic proteins, this compound directly targets the pro-apoptotic Bax protein, making it a valuable tool for studying apoptosis .
Biologische Aktivität
The Bax Channel Blocker is a compound that plays a significant role in inhibiting the pro-apoptotic activity of the BAX protein, which is crucial in the regulation of apoptosis (programmed cell death). This compound is particularly relevant in cancer research and neurodegenerative diseases, where the modulation of apoptosis can have therapeutic implications. The this compound is a derivative of 3,6-dibromocarbazole and functions primarily as an allosteric inhibitor of BAX channel activation.
BAX is a member of the BCL-2 protein family and promotes apoptosis by forming channels in the mitochondrial membrane, leading to the release of cytochrome c, which activates downstream caspases responsible for cell death. The this compound inhibits this process by binding to an allosteric site on inactive BAX, preventing its activation by tBID (truncated Bid) and subsequent mitochondrial permeabilization.
Key Biological Activities
- Inhibition of Cytochrome c Release : The this compound significantly inhibits cytochrome c release from mitochondria, with an IC50 value of 0.52 μM .
- Selectivity for BAX : It selectively inhibits BAX-dependent apoptosis without affecting other apoptotic pathways, making it a potential candidate for targeted cancer therapies .
- Allosteric Modulation : By binding to an allosteric site on BAX, it alters the protein's conformation and prevents its activation .
In Vitro Studies
- Cytochrome c Release Assays : In liposome assays, the this compound demonstrated over 65% inhibition of cytochrome c release at a concentration of 10 μM , confirming its potency as an inhibitor of BAX-mediated apoptosis .
- Binding Affinity : Studies have shown that the compound exhibits dose-responsive binding interactions with BAX, indicating strong affinity and specificity for its target .
In Vivo Studies
Currently, there are no published in vivo studies regarding the efficacy of the this compound in animal models. Future research should focus on evaluating its effects in vivo to determine therapeutic potential and safety profiles.
Clinical Implications
While there are no direct clinical trials reported for the this compound, its mechanism suggests potential applications in treating conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers.
Case Study 1: Neurodegeneration
A study explored the role of BAX in lysosomal membrane permeabilization (LMP) associated with Parkinson's disease. The use of Bax Channel Blockers was suggested to mitigate cell death caused by neurotoxic agents through inhibition of BAX activity, demonstrating their potential in neuroprotective strategies .
Case Study 2: Cancer Therapy
In cancer cell lines, application of Bax Channel Blockers has shown promise in reducing apoptosis induced by chemotherapeutic agents. This suggests that modulation of BAX activity could enhance cancer cell survival during treatment phases, warranting further investigation into combinatory therapies .
Data Summary
Property | Value |
---|---|
Chemical Structure | 3,6-Dibromo-α-(1-piperazinylmethyl)-9H-carbazole-9-ethanol dihydrochloride |
IC50 (Cytochrome c Release) | 0.52 μM |
Allosteric Site Binding | Yes |
Selectivity | High (BAX-specific) |
Eigenschaften
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKCAFKXZFOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369557 | |
Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335165-68-9 | |
Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the role of Bax Channel Blocker in mitigating ethanol-induced neurotoxicity?
A2: Research suggests that this compound exhibits neuroprotective effects against ethanol-induced apoptosis in neonatal rat cerebellum, specifically at the age of peak vulnerability to ethanol []. This protection likely arises from the compound's ability to inhibit Bax interaction with VDAC and ANT, thereby preventing the formation of the mitochondrial permeability transition pore (mPTP) []. The mPTP plays a critical role in ethanol-induced neuronal death, and inhibiting its formation through Bax channel blockade effectively protects neurons from ethanol's toxic effects. Interestingly, while this compound effectively blocks ethanol-induced neurotoxicity, a specific this compound did not demonstrate the same effect, suggesting alternative mechanisms of action may be at play [].
Q2: What is the impact of this compound on aged bone marrow stromal cells (BMSCs)?
A3: Studies demonstrate that this compound can reverse age-related decline in the biological function of BMSCs [, ]. Specifically, it has been shown to reduce senescence markers like β-galactosidase and downregulate the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels [, ]. Additionally, the compound promotes the expression of stem cell markers like Nanog and Oct-4, indicating its potential in rejuvenating aged BMSCs and enhancing their therapeutic efficacy [, ]. Furthermore, this compound enhances the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-associated genes and enhanced mineral deposition, suggesting its potential application in treating age-related bone diseases [, ].
Q3: How effective is this compound in combating cancer, particularly in esophageal squamous cell carcinoma?
A4: Research indicates that this compound shows promise in inducing apoptosis in human esophageal squamous cell carcinoma (ESCC) cells []. Studies using the KYSE-150 cell line demonstrated that this compound triggers apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release, activation of caspases 9 and 3, and cleavage of PARP []. Moreover, the compound was found to disrupt the balance of Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, further contributing to apoptosis induction [].
Q4: Are there any alternative compounds or strategies that target similar pathways as this compound?
A5: Yes, several alternative compounds and strategies target similar pathways involved in mitochondrial-dependent cell death. For instance, Roche has developed compounds targeting the voltage-dependent anion channel (VDAC), a component of the mPTP, to inhibit apoptosis []. Similarly, tricyclic antidepressants have demonstrated mPTP inhibitory effects []. Substituted carbazoles from Serono have shown promise in blocking Bax channel formation and preventing cytochrome c release from mitochondria []. Another example is GPI-19410, which exhibits a multifaceted approach by preventing mitochondrial depolarization, inhibiting Ca2+-induced mitochondrial swelling and cytochrome c release, and blocking t-Bid-induced cytochrome c release [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.